molecular formula C10H14N2OS B2746203 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 919069-98-0

1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Katalognummer: B2746203
CAS-Nummer: 919069-98-0
Molekulargewicht: 210.3
InChI-Schlüssel: UAKTYARENBGVDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the cyclopenta[d]pyrimidin-2-one family, characterized by a fused cyclopentane and pyrimidine ring system. Key structural features include:

  • Core structure: A bicyclic framework with a pyrimidin-2-one (lactam) moiety.
  • Substituents: A propyl group at position 1 and a sulfanylidene (thione) group at position 4. The thione group replaces the carbonyl oxygen, enhancing electron delocalization and influencing solubility and reactivity.

Eigenschaften

IUPAC Name

1-propyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-2-6-12-8-5-3-4-7(8)9(14)11-10(12)13/h2-6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKTYARENBGVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(CCC2)C(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thiourea derivative in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles like amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, amines, and organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Cyclopenta[d]pyrimidinones

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Biological Activity References
Target Compound cyclopenta[d]pyrimidin-2-one 1-propyl, 4-sulfanylidene (thione) Hypothesized enhanced solubility due to thione; activity inferred from analogs.
2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one cyclopenta[d]pyrimidin-4-one 2-sulfanyl (thioether), 4-ketone, 4-methylbenzyl Structural analog; bulkier substituents may reduce solubility compared to thione derivatives.
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one cyclopenta[d]pyrimidin-4-one 2-pyridinyl Increased hydrogen bonding potential via pyridinyl group; logP = 0.9 (moderate lipophilicity).
Dihydropyrimidin-2(1H)-thiones dihydropyrimidin-2-thione Variable substituents Antibacterial/antifungal activity; thione enhances reactivity vs. ketones.
4'-Substituted chromeno[4,3-d]pyrimidin-2-ones chromeno[4,3-d]pyrimidin-2-one Fused chromene ring, variable 4'-groups Broad-spectrum antimicrobial activity; chromene ring increases planarity.

Key Research Findings

Solubility and Bioactivity Trends
  • Cyclopenta[b]thiophene derivatives with stronger interactions with water (via H₂O probe assays) demonstrated higher antifungal activity . The target compound’s 4-sulfanylidene group may similarly enhance solubility and bioavailability compared to ketone-containing analogs (e.g., 4-ketone derivatives in ).
  • Dihydropyrimidin-2-thiones exhibited superior antibacterial activity compared to their ketone counterparts, highlighting the importance of the thione group in modulating reactivity .
Substituent Effects
  • Alkyl vs. Aromatic Groups : Propyl (target compound) and benzyl () substituents influence lipophilicity. Propyl likely reduces steric hindrance, improving membrane permeability compared to bulkier aromatic groups.
Antiviral Potential
  • Cyclopenta[c]pyrrole-1-carboxamide (VX-950), a cyclopenta-fused heterocycle, is a potent HCV protease inhibitor .

Biologische Aktivität

1-Propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a compound belonging to the class of pyrimidines characterized by a unique sulfanylidene group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial studies. This article reviews the existing literature on its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is C9H11N3OSC_9H_{11}N_3OS. The compound features a cyclopenta[d]pyrimidine core with a propyl group and a sulfanylidene moiety that significantly influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • Mechanism of Action : Research indicates that 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one induces apoptosis in cancer cell lines by disrupting mitochondrial function and affecting cell cycle progression. Specifically, it has been shown to arrest the cell cycle at the S phase and increase the percentage of cells undergoing apoptosis through mitochondrial membrane potential collapse .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Preliminary findings suggest that it exhibits significant antibacterial activity against various strains of bacteria. This activity is attributed to its ability to inhibit bacterial growth by targeting specific metabolic pathways within microbial cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-propyl-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is crucial for optimizing its efficacy. Key observations include:

  • Sulfanylidene Group : The presence of the sulfanylidene moiety is essential for its biological activity. Modifications to this group can lead to variations in potency against cancer cells and bacteria.
  • Substituent Effects : The propyl substituent enhances lipophilicity which may improve cell membrane permeability and bioavailability.

Study 1: Antitumor Efficacy in HepG2 Cells

A study conducted on HepG2 liver cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation. The IC50 values were determined to be approximately 6.92 μM. The study also reported that higher concentrations led to increased apoptosis rates and alterations in pro-apoptotic protein expressions .

Concentration (μM)Apoptosis Rate (%)
00
26.14
413.8
834.92

Study 2: Antibacterial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains including E. coli and S. aureus. The results indicated a notable inhibition zone around treated wells compared to controls.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

Q & A

Q. What are the optimal synthetic routes for 1-propyl-4-sulfanylidene-cyclopenta[d]pyrimidin-2-one, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Cyclopenta[d]pyrimidin-2-one core formation via cyclization of substituted pyrimidine precursors under acidic or basic conditions (e.g., HCl or NaOEt catalysis) .
  • Step 2: Introduction of the sulfanylidene group via nucleophilic substitution with thiolating agents (e.g., Lawesson’s reagent) at controlled temperatures (60–80°C) .
  • Step 3: Propyl chain incorporation via alkylation using 1-bromopropane in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
    Purity Assurance:
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Characterization by ¹H/¹³C NMR (to confirm propyl and sulfanylidene positions) and HRMS (to verify molecular ion peaks) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies proton environments (e.g., propyl CH₂ groups at δ 0.8–1.5 ppm, cyclopentane protons at δ 2.0–3.0 ppm) .
    • ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~200 ppm) groups .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Thermal Analysis (TGA/DSC): Assesses decomposition temperatures and melting points to determine storage stability .

Advanced Research Questions

Q. How does the sulfanylidene moiety influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Reactivity: The C=S group participates in nucleophilic additions (e.g., with amines or alcohols) and redox reactions (e.g., oxidation to sulfoxide) under controlled pH .
  • Biological Interactions:
    • Enzyme Inhibition: The thiocarbonyl group may chelate metal ions in enzyme active sites (e.g., kinases), as shown by IC₅₀ values in enzymatic assays .
    • Molecular Docking: Computational models (AutoDock Vina) predict binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
    • Validate results via orthogonal assays (e.g., fluorescence-based and radiometric kinase assays) .
  • Data Normalization: Account for variations in solvent (DMSO concentration ≤0.1%) and incubation times .
  • Meta-Analysis: Compare IC₅₀ values across studies (e.g., 2.3 µM vs. 5.1 µM) to identify outliers due to assay conditions .

Q. What computational methods are effective for predicting the compound’s 3D conformation and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict electrophilic sites .
  • Molecular Dynamics (MD): Simulates solvation effects in water or lipid bilayers to assess membrane permeability .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What experimental strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanylidene group .
    • Light Exposure: Use amber vials to avoid photodegradation.
  • Stability Testing:
    • Monitor decomposition via HPLC at intervals (0, 1, 3 months) with a C18 column (ACN/H₂O mobile phase) .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent Optimization: Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .
  • Process Parameters:
    • Temperature: 80°C for thiocarbonyl formation (yield increases from 45% to 72% vs. 60°C) .
    • Molar Ratios: 1.2:1 (propyl bromide:precursor) minimizes unreacted starting material .

Q. What pharmacological parameters are critical for evaluating therapeutic potential?

Methodological Answer:

  • In Vitro:
    • IC₅₀: Determine potency against disease targets (e.g., IC₅₀ = 3.8 µM for COX-2 inhibition) .
    • Selectivity Index: Compare activity in cancerous vs. normal cells (e.g., SI > 10 for safety) .
  • In Vivo:
    • Pharmacokinetics: Assess oral bioavailability (e.g., 22% in rat models) and half-life (t₁/₂ ≈ 4.5 hrs) .
    • Toxicity: Acute toxicity studies in CD-1 mice (LD₅₀ > 500 mg/kg) .

Q. How should researchers address discrepancies in computational vs. experimental binding data?

Methodological Answer:

  • Docking Validation: Use co-crystallized ligands as positive controls to calibrate scoring functions .
  • Free Energy Calculations (MM/PBSA): Improve affinity predictions by incorporating solvation and entropy effects .
  • Experimental Cross-Check: Validate top docking poses via SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ) .

Q. What understudied aspects of this compound warrant further investigation?

Methodological Priorities:

  • Metabolite Profiling: Identify phase I/II metabolites using LC-MS/MS in hepatocyte models .
  • Synergistic Effects: Screen combinatorial libraries with FDA-approved drugs (e.g., cisplatin) for enhanced efficacy .
  • In Vivo Efficacy: Conduct xenograft studies in immunodeficient mice to evaluate tumor suppression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.